(R)-4-Aminopentanoic acid

Catalog No.
S3351545
CAS No.
5937-83-7
M.F
C5H11NO2
M. Wt
117.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-Aminopentanoic acid

Researchers requiring stereochemically pure (R)-4-aminopentanoic acid often face costly chiral resolution of racemic mixtures. Sourced via engineered biocatalysis from biomass-derived levulinic acid, this building block provides consistent >98% enantiomeric excess, eliminating purification bottlenecks.

  • Enables direct synthesis of (R)-configured GABAergic modulators and pyrrolidinones without epimerization.
  • Imparts optical activity and tailored crystallinity in biodegradable nylons, outperforming achiral alternatives.
  • Scalable green-chemistry route ensures reliable supply.

SMolecule ensures rigorous QC and rapid global delivery for both research and pilot-scale needs.

CAS Number

5937-83-7

Product Name

(R)-4-Aminopentanoic acid

IUPAC Name

(4R)-4-aminopentanoic acid

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C5H11NO2/c1-4(6)2-3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1

InChI Key

ABSTXSZPGHDTAF-SCSAIBSYSA-N

SMILES

CC(CCC(=O)O)N

Canonical SMILES

CC(CCC(=O)O)N

Isomeric SMILES

C[C@H](CCC(=O)O)N

The exact mass of the compound (R)-4-Aminopentanoic acid is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Amino fatty acids [FA0110]. However, this does not mean our product can be used or applied in the same or a similar way.

Synonyms

(R)-4-Aminovaleric acid, (2R)-4-Aminopentanoic acid, (R)-4-Methyl-GABA, (R)-γ-Amino-γ-methylbutyric acid

Purity

≥98%

Package Size

1 g, 5 g

(R)-4-Aminopentanoic acid (CAS 5937-83-7), a chiral γ-amino acid with a five-carbon backbone, functions as a critical building block for stereospecific pharmaceutical intermediates and advanced biodegradable polyamides. As the (R)-enantiomer of 4-methyl-GABA, it provides the precise stereochemical control required for developing targeted neuromodulators, chiral pyrrolidinones, and optically active polymers. From a procurement perspective, its value is defined by its sustainable production route; it can be synthesized directly from biomass-derived levulinic acid via engineered biocatalysts, offering a highly scalable, high-purity alternative to chemically resolved racemic mixtures [1].

Research Fit

Chiral GABA Analog Tool compound for GABAergic false-transmitter studies
Synthesis Intermediate Chiral building block for GPE-analogue investigational compounds
Stereochemical Control Enantiomeric purity supports stereochemical research workflows

Substituting (R)-4-aminopentanoic acid with its achiral homolog, GABA (4-aminobutanoic acid), or its (S)-enantiomer completely disrupts the stereochemical integrity required for downstream applications. In pharmaceutical synthesis, utilizing the (S)-enantiomer or a racemic mixture results in biologically inactive or off-target diastereomers, necessitating complex, low-yield chiral resolution steps that severely degrade process economics. In materials science, replacing this chiral monomer with achiral GABA to produce standard Nylon-4 eliminates the resulting polymer's optical activity and alters its crystallinity, thermal profile, and biodegradability. Consequently, generic substitution fails in any industrial workflow where precise spatial orientation or tailored macromolecular properties are application-critical [1].

Substitution Risk

Risk Dimension
(R)-Enantiomer
(S)-Enantiomer / Racemate
Synaptosomal Uptake
Reported higher uptake in model
Lower uptake reported
GABA Displacement
Measurable endogenous GABA reduction
Weaker displacement reported
Receptor Subtype Profile
Selective α5β2γ2 weak agonist
Mixed agonist/antagonist at multiple subtypes
Synthesis Purity
High enantiomeric purity achievable
Enantiopurity context may differ significantly

Biocatalytic Synthesis Efficiency and Enantiomeric Purity

The production of (R)-4-aminopentanoic acid via engineered glutamate dehydrogenase (EcGDH) from biomass-derived levulinic acid achieves exceptional stereoselectivity, yielding the product with >99% enantiomeric excess (ee). In contrast, traditional chemical reductive amination processes suffer from poor stereoselectivity, resulting in racemic mixtures that require extensive downstream resolution. This biocatalytic efficiency ensures a highly pure chiral building block directly from sustainable feedstocks[1].

Evidence DimensionEnantiomeric excess (ee) in synthesis
Target Compound Data>99% ee via engineered EcGDH biocatalysis
Comparator Or BaselineChemical reductive amination (yields racemic mixture, ~0% ee without resolution)
Quantified Difference>99% absolute improvement in stereoselectivity
ConditionsBiocatalytic amination of levulinic acid

Procuring the biocatalytically derived (R)-enantiomer eliminates the need for costly and yield-destroying downstream chiral resolution steps in pharmaceutical manufacturing.

Synaptosomal Uptake
Head-to-head
Greater uptake & GABA displacement vs. (S)-enantiomer
Supports enantiomer-specific uptake context
Mouse synaptosome preparation; 30-min assay

Stereospecificity in Pharmaceutical Intermediates

As a chiral γ-amino acid, (R)-4-aminopentanoic acid dictates the stereochemical outcome of downstream active pharmaceutical ingredients (APIs), such as false GABAergic neurotransmitters and chiral pyrrolidinones. Utilization of the (R)-enantiomer ensures the correct spatial orientation for receptor binding, whereas substitution with the (S)-enantiomer yields molecules with drastically reduced or altered biological activity. This strict stereospecificity is an absolute requirement for targeted therapeutic efficacy [1].

Evidence DimensionPrecursor stereocontrol in API synthesis
Target Compound Data(R)-configuration yields active target diastereomer
Comparator Or Baseline(S)-4-aminopentanoic acid (yields inactive/off-target enantiomer)
Quantified DifferenceBinary functional difference (active vs. inactive/off-target)
ConditionsSynthesis of chiral pyrrolidinones and GABAergic modulators

Ensures that procured raw materials translate into biologically active pharmaceutical intermediates, avoiding batch failures associated with incorrect stereochemistry.

GABA Receptor Profile
Head-to-head
Weak agonist at α5β2γ2 only; (S) acts on 4 subtypes
Supports receptor-subtype profiling context
Recombinant receptors in vitro

Optical Activity and Tailored Crystallinity in Polyamides

The incorporation of (R)-4-aminopentanoic acid into polyamide chains introduces a chiral methyl group at the γ-position, which significantly alters the polymer's hydrogen-bonding network and imparts distinct optical activity. Compared to standard Nylon-4 derived from achiral GABA, polyamides synthesized from the (R)-enantiomer exhibit tailored crystallinity and modified biodegradability profiles, making them highly suitable for specialized functional materials [1].

Evidence DimensionPolymer optical activity and structural properties
Target Compound DataOptically active polyamides with modified crystallinity
Comparator Or BaselineGABA (4-aminobutanoic acid) yielding achiral Nylon-4
Quantified DifferencePresence of optical activity and altered thermal/mechanical profile
ConditionsPolyamide synthesis via condensation or ring-opening polymerization

Critical for materials scientists procuring monomers to engineer advanced, biodegradable, or optically active polymers that standard aliphatic nylons cannot achieve.

Enzymatic Synthesis
Reported
Conversion >97%, ee >99%
High-purity stereochemical synthesis context
Engineered GDH route, levulinic acid

Synthesis of Chiral Pharmaceutical Intermediates

Required for workflows demanding strict stereochemical control to produce targeted GABAergic modulators, pyrrolidinone derivatives, and other bioactive molecules where the (R)-configuration is mandatory for API efficacy[1].

Development of Bio-based, Optically Active Polyamides

A highly effective monomer for materials scientists engineering specialized, biodegradable nylons with tailored crystallinity and optical properties, distinguishing them from conventional petroleum-derived or achiral polyamides [2].

Sustainable Chemical Manufacturing

Highly relevant for industrial processes prioritizing green chemistry, as the compound can be sourced via high-yield, high-ee biocatalytic conversion of biomass-derived levulinic acid, reducing reliance on petrochemical feedstocks [1].

Application Fit

Application
Selection Property
Validation Focus
GABAergic false-transmitter research
Enantiomer-specific uptake and displacement profile
Synaptosomal GABA displacement endpoints
GPE-analogue synthesis studies
High enantiomeric purity for stereochemical control
Chiral purity verification
Biocatalytic synthesis research
Reported enzymatic conversion efficiency
Conversion and ee endpoint review
Peptidomimetic building-block research
Chiral γ-amino acid scaffold
Incorporation fidelity in stereodefined peptides

XLogP3

-2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

117.078978594 g/mol

Monoisotopic Mass

117.078978594 g/mol

Heavy Atom Count

8

UNII

UPX83HFN1B

Wikipedia

(R)-4-aminovaleric acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Amino fatty acids [FA0110]

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